1-AZOCANYL(1-NAPHTHYL)METHANONE
Overview
Description
1-AZOCANYL(1-NAPHTHYL)METHANONE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of naphthoylindoles, which are known for their diverse chemical and biological activities .
Preparation Methods
The synthesis of 1-AZOCANYL(1-NAPHTHYL)METHANONE typically involves alkylation and Friedel-Crafts acylation reactions. A general procedure includes mixing naphthyl ether with aroyl chloride in dry dichloromethane at 0°C, followed by the addition of anhydrous aluminum chloride. The mixture is then refluxed and stirred for an additional 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-AZOCANYL(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents like sulfuric acid for sulfonation or nitric acid for nitration. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-AZOCANYL(1-NAPHTHYL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-AZOCANYL(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets, such as cannabinoid receptors CB1 and CB2. These interactions influence various physiological processes, including pain sensation, appetite regulation, and cognition . The compound’s high affinity for these receptors is a key factor in its biological activity.
Comparison with Similar Compounds
1-AZOCANYL(1-NAPHTHYL)METHANONE is similar to other naphthoylindoles, such as:
- 3-(1-Naphthoyl)indole
- 1H-Indol-3-yl-1-naphthalenyl-methanone
- 1H-Indol-2-yl (1-naphthyl)methanone These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
azocan-1-yl(naphthalen-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(19-13-6-2-1-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12H,1-3,6-7,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVHNWUZZVTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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